4-Chloro-2,5-dimethoxyphenethylamine hydrochloride

Overview

Description

4-Chloro-2,5-dimethoxyphenethylamine hydrochloride, also known as 2C-C, is a psychedelic drug and phenethylamine of the 2C series . It is known to produce vivid visual hallucinations and unique among other 2C compounds, produces intense relaxing, almost sedating effects .

Molecular Structure Analysis

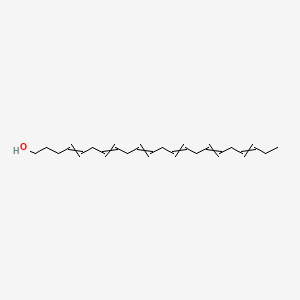

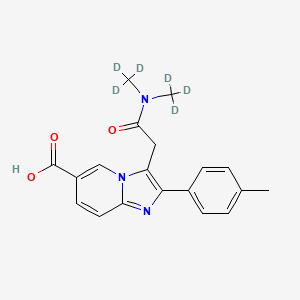

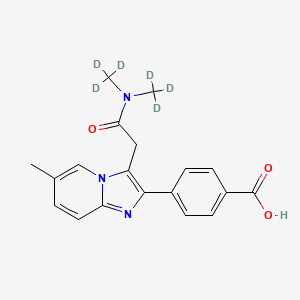

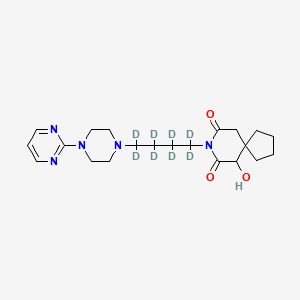

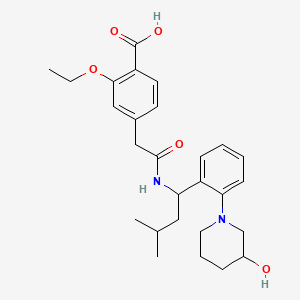

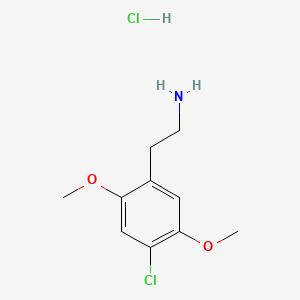

The molecular formula of this compound is C10H15Cl2NO2 . The InChI is InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H . The Canonical SMILES is COC1=CC(=C(C=C1CCN)OC)Cl.Cl .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 252.13 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not explicitly detailed in the search results .

Scientific Research Applications

Metabolism in Rats : A study on the metabolism of 2C-B, a closely related compound to 4-Chloro-2,5-dimethoxyphenethylamine, in rats identified several metabolites suggesting multiple metabolic pathways. This research provides insights into the metabolism of phenethylamine derivatives like 2C-C (Kanamori, T. et al., 2002).

Synthesis Method : Zhao Ren (2002) proposed a new synthetic method for 2,5-dimethoxyphenethylamine, which is structurally similar to 4-Chloro-2,5-dimethoxyphenethylamine. This method is simpler and uses cheaper reducing agents, which could be applicable to the synthesis of 2C-C (Zhao Ren, 2002).

Deuterium Labeled Derivatives : Research by Xu, Y.-Z. & Chen, C. (2006) on deuterium-labeled phenethylamine derivatives, including 4-chloro-2,5-dimethoxyphenethylamine, has been conducted. These labeled compounds are used as internal standards in gas chromatography-mass spectrometry assays, which is crucial for analytical and forensic studies (Xu, Y.-Z. & Chen, C., 2006).

Comparative Neuropharmacology : A study by Elmore, J. S. et al. (2018) compared the neuropharmacology of various 2,5-dimethoxyphenethylamines (2C compounds) in rats, including 4-Chloro-2,5-dimethoxyphenethylamine. This research helps in understanding the pharmacological differences and similarities among these compounds (Elmore, J. S. et al., 2018).

Safety and Hazards

4-Chloro-2,5-dimethoxyphenethylamine hydrochloride is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . The toxicity of this compound is not known, but nausea, chest pains, and vasoconstriction have been reported by some users .

Mechanism of Action

Target of Action

The primary targets of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE, also known as 2C-C HCl, are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception .

Mode of Action

2C-C HCl acts as a partial agonist at the 5-HT 2A and 5-HT 2C receptors This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, 2C-C HCl can affect several biochemical pathways. For instance, it has been found to be a full agonist in the 5-HT 2A inositol phosphate pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Given its structural similarity to other phenethylamines, it is likely that it is well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The activation of 5-HT 2A and 5-HT 2C receptors by 2C-C HCl can lead to a variety of molecular and cellular effects. These include changes in mood and perception, as well as potential effects on locomotor activity . The exact effects can vary greatly depending on the individual and the dose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C-C HCl. For instance, factors such as the individual’s physiological state, the presence of other substances, and the specific context in which the compound is used can all impact its effects . .

Biochemical Analysis

Biochemical Properties

The compound acts as a selective 5-HT 2A, and 5-HT 2C receptor partial agonist . Its psychedelic effects are mediated via its actions on the 5-HT 2A receptor . This indicates that 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE interacts with these receptors, influencing biochemical reactions within the body .

Cellular Effects

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE influences cell function by impacting cell signaling pathways, specifically those involving 5-HT 2A and 5-HT 2C receptors . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE involves binding interactions with 5-HT 2A and 5-HT 2C receptors . This binding can lead to enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE can change over time in laboratory settings . The onset of the drug is 1–3 hours, peak and plateau at 4–8 hours, and a gradual come down with residual stimulation at 9-20h . After effects can last well into the next day .

Dosage Effects in Animal Models

In animal models, the effects of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE can vary with different dosages . A normal average dose of the compound ranges from 0.2–7.0 mg, the former producing threshold effects, and the latter producing extremely strong effects .

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHKVQPFRTVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675856 | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88441-15-0 | |

| Record name | 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethoxy-benzeneethanamine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-C HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NGJ439O7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)